5-Phthalimidopentanoic acid

Vue d'ensemble

Description

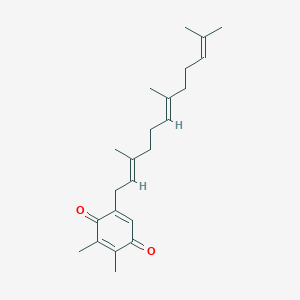

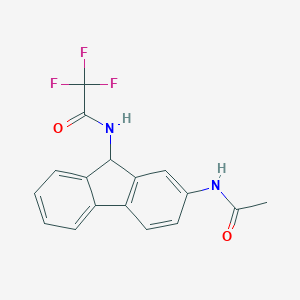

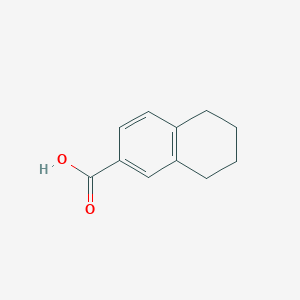

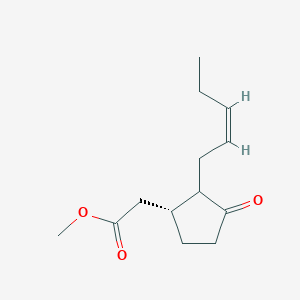

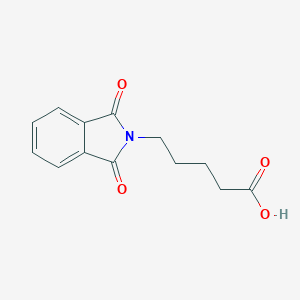

5-Phthalimidopentanoic acid, a member of the ω-phthalimidoaliphatic carboxylic acids, is characterized by its unique structure and properties derived from the incorporation of a phthalimide group into a pentanoic acid backbone. This compound, like its analogs, has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and properties due to its potential applications in materials science, medicinal chemistry, and polymer synthesis (Feeder & Jones, 1996).

Synthesis Analysis

The synthesis of 5-Phthalimidopentanoic acid and related compounds involves multi-step processes, starting from basic precursors like phthalic anhydride, progressing through reactions involving esterification, bromination, and acidolysis. The synthesis routes aim to achieve high yields and introduce specific functional groups for further reactions (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The crystal structure of 5-Phthalimidopentanoic acid reveals that carboxylic acid dimers are formed through hydrogen bonding, showcasing the impact of the phthalimide group on the molecular packing and interactions within the crystal structure. This structural arrangement is crucial for understanding the compound's reactivity and interactions with other molecules (Feeder & Jones, 1996).

Chemical Reactions and Properties

5-Phthalimidopentanoic acid undergoes various chemical reactions, including those involved in the formation of polymers and covalent modifications. The presence of both the phthalimide and carboxylic acid groups allows for diverse chemical manipulations, leading to the synthesis of novel compounds and polymers with unique properties (Mallakpour & Taghavi, 2008).

Physical Properties Analysis

The physical properties of 5-Phthalimidopentanoic acid, including its solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and hydrogen bonding patterns within its structure. These properties are essential for determining the compound's suitability for various applications, including its role as a precursor in polymer synthesis (Feeder & Jones, 1996).

Chemical Properties Analysis

The chemical properties of 5-Phthalimidopentanoic acid, such as its reactivity with different chemical reagents, potential for polymerization, and formation of derivatives, are central to its applications in the synthesis of polymeric materials and bioactive molecules. Its dual functionality, derived from the phthalimide and carboxylic acid groups, offers versatile reactivity patterns for chemical synthesis (Mallakpour & Taghavi, 2008).

Applications De Recherche Scientifique

Crystal Structures and Bonding : The crystal structures of various phthalimidoaliphatic carboxylic acids, including 5-Phthalimidopentanoic acid, have been studied. These structures often form through hydrogen bonding within the crystals, and the study of these structures can provide insights into molecular interactions and design (Feeder & Jones, 1996).

Synthesis Processes : Several studies focus on the synthesis of 5-Phthalimidopentanoic acid and its derivatives. For instance, a scaleable "one-pot" preparation from (R)-ornithine has been described, highlighting efficient methods for its production (Bunegar et al., 1998). Another study demonstrates the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, from levulinic acid (Yuan, 2006).

Inhibitory Properties in Biochemistry : The compound has been studied for its role as an inhibitor in polyamine biosynthesis, particularly in its interaction with enzymes like ornithine decarboxylase (Abdel-monem et al., 1975). This could have implications for understanding and manipulating biochemical pathways in organisms.

Application in Polymer Chemistry : Studies also involve the use of 5-Phthalimidopentanoic acid in the synthesis of polymers and related compounds. For instance, it has been used in the synthesis of novel optically active polyamides and polyesters, indicating its utility in creating materials with specific optical properties (Mallakpour & Taghavi, 2008; Mallakpour & Kolahdoozan, 2007).

Pharmaceutical Research : The compound and its derivatives have been studied for their potential in medical applications, such as in the development of antifolate drugs for cancer treatment (Rosowsky et al., 1998) and antiviral and antiproliferative activities (Mandić et al., 2020).

Drug Delivery Systems : It has been utilized in the development of nanoparticulate carriers for drugs, indicating its potential in enhancing drug delivery and efficacy (Garg et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 5-Phthalimidopentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and precursors for a variety of bioactive molecules.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids

Biochemical Pathways

The biochemical pathways affected by 5-Phthalimidopentanoic acid are likely related to the metabolism of aromatic amino acids, given its target of action . These pathways have downstream effects on protein synthesis and the production of various bioactive molecules.

Result of Action

Given its target of action, it is likely to influence the metabolism of aromatic amino acids and potentially affect protein synthesis and the production of various bioactive molecules . .

Propriétés

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYAIXIPOVUMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364928 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phthalimidopentanoic acid | |

CAS RN |

1147-76-8 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of 5-phthalimidopentanoic acid in organic synthesis?

A1: 5-Phthalimidopentanoic acid serves as a valuable building block in synthesizing modified muramyl dipeptide (MDP) analogs. These analogs are being investigated for their potential immunomodulating activities. [] Researchers replaced the α-carboxylic group of glutamic acid within the MDP structure with a phosphonate moiety, employing 5-phthalimidopentanoic acid in the synthetic process. [] You can find more details about this application in the paper "Synthesis of New Phosphono Desmuramyldipeptide Analogs" available on Semantic Scholar: []

Q2: How is chirality relevant in the synthesis of 5-phthalimidopentanoic acid?

A2: Researchers have developed efficient methods to synthesize both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid starting from ornithine. [, ] This chirality control is crucial as different enantiomers of a molecule can exhibit distinct biological activities. While the provided abstracts [, ] don't delve into specific applications of these enantiomers, it highlights the importance of controlled synthesis for potential pharmaceutical development. For further details on the synthetic procedure, refer to the papers "A short, scaleable synthesis of both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid from ornithine" on Semantic Scholar: [, ]

Q3: Can you describe the crystal structure of 5-phthalimidopentanoic acid?

A3: 5-Phthalimidopentanoic acid crystallizes to form carboxylic acid dimers. This dimerization arises from hydrogen bonding between centrosymmetric pairs of molecules within the crystal lattice. [] This structural information provides valuable insights into the solid-state packing and potential intermolecular interactions of this compound. Further details on the crystallographic analysis can be found in the paper "Structures of five ω-phthalimidoaliphatic carboxylic acids" on Semantic Scholar: []

Q4: Is there a way to prepare (R)-2-bromo-5-phthalimidopentanoic acid on a larger scale?

A4: Yes, a scalable "one-pot" synthesis of (R)-2-bromo-5-phthalimidopentanoic acid utilizes readily available (R)-ornithine as a starting material. [] This method leverages a diazotisation process and identifies acetic acid as an effective antifoaming agent. Importantly, the researchers implemented an extractive workup procedure, minimizing operator exposure to the corrosive reaction mixture and reducing manual handling. [] This approach makes the process safer and more amenable to large-scale production. For a detailed protocol, refer to the paper "Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine" on Semantic Scholar: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.